molecular formula C16H11BrCl2N2O2 B4771590 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No.: B4771590
M. Wt: 414.1 g/mol
InChI Key: BVUOEZUNWZUMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes bromine, chlorine, and isoxazole functional groups

Properties

IUPAC Name

3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrCl2N2O2/c17-10-4-1-3-9(7-10)13-8-14(23-21-13)16(22)20-15-11(18)5-2-6-12(15)19/h1-7,14H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUOEZUNWZUMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Isoxazole Ring: This step involves the cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring.

    Coupling Reaction: The final step involves coupling the brominated isoxazole derivative with 2,6-dichloroaniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can target the bromine or chlorine atoms, potentially replacing them with hydrogen atoms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogen atmosphere are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other high-value products.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the isoxazole ring, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
  • 3-(3-fluorophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
  • 3-(3-methylphenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

Uniqueness

Compared to similar compounds, 3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Reactant of Route 2
3-(3-bromophenyl)-N-(2,6-dichlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.